molecular formula C14H12FN3O B15041932 N'-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide

N'-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B15041932
M. Wt: 257.26 g/mol
InChI Key: NJUXWYGTKXUTBF-MFOYZWKCSA-N
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Description

N’-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for heating, mixing, and purification.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes or metal ions. The Schiff base can coordinate with metal ions, forming complexes that can act as catalysts or inhibitors in various biochemical processes. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to the presence of the fluorine atom on the phenyl ring and the methyl group on the pyridine ring. These substituents can influence the compound’s reactivity, stability, and ability to form complexes with metal ions, making it distinct from other similar Schiff base hydrazones .

Properties

Molecular Formula

C14H12FN3O

Molecular Weight

257.26 g/mol

IUPAC Name

N-[(Z)-(2-fluorophenyl)methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H12FN3O/c1-10-6-7-12(8-16-10)14(19)18-17-9-11-4-2-3-5-13(11)15/h2-9H,1H3,(H,18,19)/b17-9-

InChI Key

NJUXWYGTKXUTBF-MFOYZWKCSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2F

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F

Origin of Product

United States

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